Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy-
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Overview
Description
Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps, including the introduction of fluoro, thio, and phenoxy groups to the benzene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- include other benzene derivatives with fluoro, thio, and phenoxy groups. Examples include:
- Benzene, 1-fluoro-4-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-2-phenoxy-
- Benzene, 1-fluoro-4-((2-(4-ethylthio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy-
Uniqueness
The uniqueness of Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- lies in its specific combination of functional groups and their arrangement on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
83493-38-3 |
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Molecular Formula |
C26H29FO2S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-fluoro-4-[[2-methyl-2-(4-propan-2-ylsulfanylphenyl)propoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C26H29FO2S/c1-19(2)30-23-13-11-21(12-14-23)26(3,4)18-28-17-20-10-15-24(27)25(16-20)29-22-8-6-5-7-9-22/h5-16,19H,17-18H2,1-4H3 |
InChI Key |
MOLYSLXGBVCOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
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